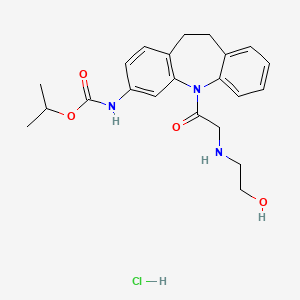

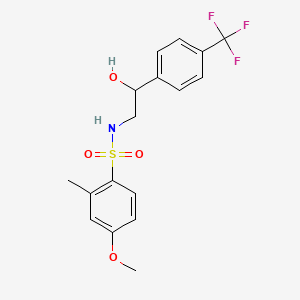

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

Vue d'ensemble

Description

This compound is a benzenesulfonamide derivative, which means it contains a benzene ring attached to a sulfonamide group (-SO2NH2). It also has a trifluoromethyl group (-CF3) and a methoxy group (-OCH3) attached to the benzene ring. The presence of these functional groups could give this compound unique chemical and physical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl group, the methoxy group, and the sulfonamide group. Trifluoromethylation is a common reaction in organic chemistry and can be achieved using various reagents . The methoxy group can be introduced through methylation, and the sulfonamide group can be introduced through a reaction with a suitable sulfonyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring is a planar, cyclic structure, and the attached groups would add complexity to the overall structure. The trifluoromethyl group is electron-withdrawing, which could affect the electron distribution in the molecule .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The trifluoromethyl group is quite stable and does not readily undergo reactions. The methoxy group could potentially be demethylated under certain conditions. The sulfonamide group could participate in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could increase the compound’s polarity. The presence of the benzene ring could contribute to the compound’s hydrophobicity .Applications De Recherche Scientifique

Fungicidal Applications

This compound has been studied for its potential in agricultural chemistry as a fungicide. Research indicates that derivatives of this compound exhibit broad-spectrum biological activities and have shown promising results against phytopathogenic fungi, including strains of Botrytis cinerea . These findings suggest that it could serve as a lead compound for developing novel fungicides, which could be particularly beneficial for protecting crops against fungal pathogens.

Antiviral and Anti-HIV Properties

Indole derivatives, which share a structural similarity with the compound , have demonstrated a range of biological activities, including antiviral and anti-HIV effects . These compounds have been shown to inhibit influenza A and Coxsackie B4 virus, suggesting potential applications in the treatment and management of viral infections.

Therapeutic Applications in Hormone Regulation

Selective androgen receptor modulators (SARMs), which include similar sulfonamide compounds, have potential therapeutic applications in conditions like male hypogonadism , osteoporosis , and muscle-wasting diseases . They can also be explored for their use in enhancing sexual libido and as a part of contraceptive solutions.

Pharmacokinetic Studies

The compound has been the subject of pharmacokinetic studies to understand its behavior within biological systems. For instance, studies involving halogen modification of similar compounds have been conducted to assess their metabolic stability and bioavailability in animal models . This research is crucial for the development of pharmaceuticals with optimal absorption and efficacy.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with theAndrogen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics.

Mode of Action

Compounds with similar structures have been found to undergo reactions such asfree radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can affect its interaction with its targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, includingantiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with similar compounds , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Action Environment

For instance, the rate of certain reactions, such as free radical bromination, can be influenced by temperature .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. It’s important to note that many trifluoromethyl compounds are associated with certain hazards due to their high reactivity .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO4S/c1-11-9-14(25-2)7-8-16(11)26(23,24)21-10-15(22)12-3-5-13(6-4-12)17(18,19)20/h3-9,15,21-22H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTRHPATBRGXBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401123497 | |

| Record name | Benzenesulfonamide, N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-4-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-methoxy-2-methylbenzenesulfonamide | |

CAS RN |

1351587-13-7 | |

| Record name | Benzenesulfonamide, N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-4-methoxy-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1351587-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-4-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-fluorophenoxy)methyl]-N-[1-(1H-imidazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B1651760.png)

![N-(2,3-dihydroxypropyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B1651765.png)

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-diphenyl-](/img/structure/B1651767.png)

![2-[2-(3-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B1651769.png)

![2-(2-Oxaspiro[3.3]heptan-6-ylidene)acetonitrile](/img/structure/B1651774.png)